2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)-N-(2,3,4-trifluorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains a benzo[d]thiazol-2-yl group, a trifluoromethyl group, and an acetamide group. Benzo[d]thiazol-2-yl is a type of heterocyclic aromatic compound that contains a benzene ring fused to a thiazole ring . The trifluoromethyl group is a type of alkyl group derived from methane, where three of the hydrogen atoms are replaced by fluorine atoms. Acetamide (CH3CONH2) is an organic compound that falls under the class of amides .
Molecular Structure Analysis
The molecular structure of such compounds can be analyzed using various spectroscopic techniques such as NMR, IR, and mass spectrometry. These techniques can provide information about the types of bonds, functional groups, and the overall structure of the molecule .Chemical Reactions Analysis
The chemical reactivity of such compounds can be influenced by the functional groups present in the molecule. For instance, the trifluoromethyl group is known for its high electronegativity, which can make the compound more reactive .Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds can be influenced by the functional groups present in the molecule. For instance, the presence of the trifluoromethyl group can increase the compound’s stability and lipophilicity .Scientific Research Applications
Crystallographic Insights and Intermolecular Interactions
The study by Boechat et al. (2011) on compounds structurally related to the given chemical focuses on their crystallographic analysis, revealing "V" shaped molecules characterized by various intermolecular interactions. These interactions, such as N–H···O, N–H···N, and C–H···π, are crucial for generating 3-D arrays, which could be significant for designing new materials and understanding molecular packing in solids (Boechat et al., 2011).
Antitumor Activity
Yurttaş et al. (2015) explored benzothiazole derivatives bearing different heterocyclic rings for their potential antitumor activity. The study highlights the pharmacophoric utility of benzothiazole structures, suggesting that derivatives of the given compound might possess considerable anticancer activities against various cancer cell lines (Yurttaş et al., 2015).
Potential in Photovoltaic Efficiency and Ligand-Protein Interactions
Research by Mary et al. (2020) on benzothiazolinone acetamide analogs encompasses spectroscopic and quantum mechanical studies, highlighting their potential as photosensitizers in dye-sensitized solar cells (DSSCs). Additionally, molecular docking studies indicate these compounds' potential interactions with biological targets such as cyclooxygenase 1 (COX1), suggesting applications in drug design and photovoltaic efficiency improvement (Mary et al., 2020).
Future Directions
Mechanism of Action
Mode of Action
Based on its chemical structure, it may interact with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects .
Pharmacokinetics
Its chemical structure suggests that it may have good bioavailability due to the presence of functional groups that enhance solubility and permeability .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Without knowledge of its specific targets and mode of action, it’s challenging to predict its effects at the molecular and cellular level .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, changes in pH can affect the compound’s ionization state, potentially altering its interaction with targets. Similarly, high temperatures may increase the compound’s rate of degradation, reducing its efficacy .
Properties
IUPAC Name |
2-[methyl-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]amino]-N-(2,3,4-trifluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11F6N3OS/c1-26(7-12(27)24-10-6-5-9(18)13(19)14(10)20)16-25-15-8(17(21,22)23)3-2-4-11(15)28-16/h2-6H,7H2,1H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBKSAJYGEVCBEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1=C(C(=C(C=C1)F)F)F)C2=NC3=C(C=CC=C3S2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11F6N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.